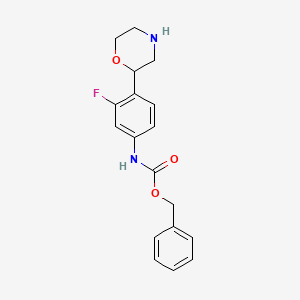
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline, also known as N-benzyloxycarbonyl-3-fluoro-4-morpholinoaniline, is a chemical compound with the molecular formula C18H19FN2O3 and a molecular weight of 330.35 g/mol . It is a white to off-white solid that is slightly soluble in chloroform and methanol when heated . This compound is an intermediate in the synthesis of Linezolid Dimer, an impurity of the antibacterial agent Linezolid .
Métodos De Preparación
The synthesis of N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline involves several steps. One common method includes the condensation of morpholine and 3,4-difluoronitrobenzene, followed by reduction to 3-fluoro-4-morpholinyl aniline under the catalysis of iron . The resulting product is then acylated with phosgene to form 3-fluoro-4-morpholinylphenyl isocyanate, which is subsequently cyclized with ®-butyl glycidate to produce the final compound . This process is characterized by mild reaction conditions and low production costs, making it suitable for industrial production .
Análisis De Reacciones Químicas
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline involves its interaction with specific molecular targets and pathways. In the context of its role as an intermediate in the synthesis of Linezolid, it contributes to the inhibition of bacterial protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation .
Comparación Con Compuestos Similares
N-Carbobenzoxy-3-fluoro-4-morpholinyl-aniline can be compared with other similar compounds, such as:
3-Fluoro-4-morpholinylphenyl isocyanate: Another intermediate in the synthesis of Linezolid, but with different functional groups and reactivity.
3-Fluoro-4-morpholinyl aniline: A precursor in the synthesis of this compound, with similar structural features but different chemical properties.
Benzyl (3-fluoro-4-morpholinyl)carbamate: A related compound with similar applications in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields .
Propiedades
Fórmula molecular |
C18H19FN2O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
benzyl N-(3-fluoro-4-morpholin-2-ylphenyl)carbamate |
InChI |
InChI=1S/C18H19FN2O3/c19-16-10-14(6-7-15(16)17-11-20-8-9-23-17)21-18(22)24-12-13-4-2-1-3-5-13/h1-7,10,17,20H,8-9,11-12H2,(H,21,22) |
Clave InChI |
NRZLQXPWDNEFLN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















